p-Isopropylphenetole

Description

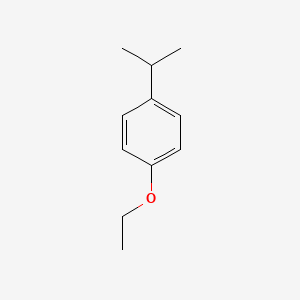

Structure

3D Structure

Properties

IUPAC Name |

1-ethoxy-4-propan-2-ylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-4-12-11-7-5-10(6-8-11)9(2)3/h5-9H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKDWDNZOCKBXMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for P Isopropylphenetole and Its Analogs

Modern and Sustainable Synthetic Innovations

Flow Chemistry Applications in p-Isopropylphenetole Production Processes

Flow chemistry, also referred to as continuous flow processing, offers significant advantages over traditional batch methods for chemical synthesis, including enhanced safety, precise control over reaction parameters, improved heat and mass transfer, and scalability beilstein-journals.orgnih.goveuropeanpharmaceuticalreview.com. Microreactors, a key component of flow chemistry, provide a high surface-area-to-volume ratio, leading to superior heat exchange and mixing efficiency uni-mainz.dersc.orgmmsl.czsciforum.net. These characteristics are crucial for optimizing reaction kinetics, selectivity, and yield mmsl.cz.

While direct applications of flow chemistry to this compound synthesis were not found, the general principles suggest its potential utility. For instance, reactions involving the etherification of phenols or alkylation of anisole (B1667542) derivatives could be adapted to flow systems. The precise control over residence time, temperature, and reagent stoichiometry in flow reactors can lead to more consistent product quality and potentially higher yields compared to batch processes ease.iolarksuite.com. The use of microreactors can also mitigate risks associated with exothermic reactions or hazardous intermediates, making processes safer and more sustainable beilstein-journals.orgeuropeanpharmaceuticalreview.com.

Control of Selectivity and Efficiency in this compound Synthesis

The synthesis of this compound involves forming an ether linkage and ensuring the correct substitution pattern on the aromatic ring. Control over selectivity and efficiency is paramount for obtaining the desired product with minimal byproducts.

Regioselectivity and Stereoselectivity in this compound Formation

Regioselectivity: In the context of this compound synthesis, regioselectivity refers to the preference for a chemical reaction to occur at a specific position on a molecule. For this compound, this primarily relates to the position of the ethoxy group relative to the isopropyl group on the benzene (B151609) ring. Syntheses often start with a p-substituted phenol (B47542) or anisole derivative. For example, if starting from p-isopropylphenol, the etherification (e.g., Williamson ether synthesis) would ideally attach the ethyl group to the phenolic oxygen. If starting from cumene (B47948) (isopropylbenzene), electrophilic aromatic substitution reactions (like Friedel-Crafts alkylation or acylation followed by reduction) to introduce the ethoxy group or a precursor might need careful control. General principles of regioselectivity in aromatic substitution, such as directing effects of existing substituents, would guide the synthesis wikipedia.orgorganic-chemistry.orgresearchgate.netnih.govnih.govbeilstein-journals.org. The isopropyl group is an ortho, para-director, and the ethoxy group is also an ortho, para-director. Therefore, achieving the para-substituted product (this compound) would be favored over ortho or meta isomers if the synthesis route allows for such control.

Stereoselectivity: Stereoselectivity, the preferential formation of one stereoisomer over others, is generally not a primary concern for this compound itself, as the molecule does not possess chiral centers. The isopropyl group is achiral, and the ethoxy group attached to the aromatic ring does not create a stereogenic center. Therefore, discussions on stereoselectivity in the synthesis of this compound would typically be relevant only if chiral reagents or catalysts were employed in a specific step, or if chiral impurities were being controlled. However, the general principles of stereoselectivity in organic synthesis involve controlling the spatial arrangement of atoms during bond formation numberanalytics.comsaskoer.cataylorandfrancis.comoup.com.

Reaction Yield Optimization and Process Intensification for this compound

Process Intensification: Process intensification (PI) aims to achieve significant improvements in chemical processes by making them smaller, safer, more energy-efficient, and less wasteful frontiersin.orgelsevier.commdpi.comresearchgate.net. Flow chemistry and microreactors are key enabling technologies for PI uni-mainz.dersc.orgsciforum.netmdpi.com. Applying PI principles to this compound synthesis could involve:

Miniaturization: Using microreactors to improve heat and mass transfer, leading to faster reactions and better yields.

Integration: Combining multiple reaction or separation steps into a single, continuous process.

Unconventional Heating/Mixing: Employing methods like microwave or ultrasonic irradiation to enhance reaction rates and selectivity.

Catalysis: Developing more efficient and selective catalysts, potentially immobilized for easier separation and reuse in flow systems.

By integrating these PI strategies, the production of this compound could become more efficient, cost-effective, and environmentally friendly.

Chemical Reactivity and Mechanistic Studies of P Isopropylphenetole

Reductive Transformations of p-Isopropylphenetole

Reductive transformations involve the gain of electrons or hydrogen atoms, or the loss of oxygen atoms, by a molecule. For this compound, these reactions primarily involve the aromatic ring.

Hydrogenation Mechanisms of the Aromatic Ring

The hydrogenation of aromatic rings is a well-established process in organic chemistry, typically leading to the formation of saturated cycloalkanes. This transformation requires robust catalytic systems and specific reaction conditions. Common catalysts employed for the hydrogenation of aromatic compounds include transition metals such as nickel (Ni), palladium (Pd), and platinum (Pt), often supported on inert materials like charcoal (e.g., Pd/C) or alumina (B75360) libretexts.orgresearchcommons.orgrsc.org. Raney nickel and platinum dioxide (Adams' catalyst) are also frequently utilized libretexts.org.

The mechanism generally proceeds through the adsorption of both the aromatic substrate and hydrogen gas onto the catalyst surface. This is followed by the stepwise addition of hydrogen atoms to the π-electron system of the aromatic ring. The process typically involves the formation of partially hydrogenated intermediates, such as cyclohexadienes and cyclohexenes, before complete saturation to the corresponding cyclohexane (B81311) derivative is achieved libretexts.org. For this compound (1-ethoxy-4-isopropylbenzene), complete hydrogenation of the aromatic ring would yield 4-isopropoxycyclohexylethane. The isopropyl and ethoxy substituents can influence the rate and selectivity of this hydrogenation process due to their electronic and steric effects.

Table 1: General Conditions for Aromatic Ring Hydrogenation

| Catalyst | Typical Conditions | Expected Product of this compound Hydrogenation |

| Ni (Raney Ni) | High pressure H₂, moderate temperature | 4-isopropoxycyclohexylethane |

| Pd/C | Moderate pressure H₂, room to moderate temperature | 4-isopropoxycyclohexylethane |

| PtO₂ (Adams') | Moderate pressure H₂, room to moderate temperature | 4-isopropoxycyclohexylethane |

Cleavage and Formation of the Ether Linkage in this compound

The ether linkage (C-O-C) in this compound is susceptible to cleavage under specific chemical conditions, and conversely, can be formed through etherification reactions.

Cleavage of the Ether Linkage: Alkyl aryl ethers, such as this compound, are known to undergo cleavage of the alkyl-oxygen bond when treated with strong protic acids like hydroiodic acid (HI) or hydrobromic acid (HBr), or with strong Lewis acids such as boron tribromide (BBr₃) ksu.edu.samasterorganicchemistry.com. The reaction typically initiates with the protonation of the ether oxygen atom, which enhances the electrophilicity of the adjacent carbon atoms. For alkyl aryl ethers, cleavage preferentially occurs at the alkyl-oxygen bond due to the greater stability of the resulting phenoxide ion compared to an alkoxide ion, and the potential for forming a more stable carbocation intermediate (if SN1 pathway is involved) or a more accessible alkyl halide ksu.edu.samasterorganicchemistry.com.

In the case of this compound, treatment with a strong acid like HI would likely lead to the cleavage of the ethyl-oxygen bond. This process would yield 4-isopropylphenol (B134273) and an ethyl halide (e.g., ethyl iodide). The mechanism typically involves protonation of the ether oxygen, followed by a nucleophilic attack on the ethyl carbon, likely via an SN2 pathway due to the primary nature of the ethyl group ksu.edu.samasterorganicchemistry.com.

Table 2: Ether Linkage Cleavage of Alkyl Aryl Ethers

| Reagent(s) | Typical Conditions | Cleavage Site (for R-O-Ar) | Products (for this compound) |

| HI or HBr | Heating with concentrated acid | Alkyl-Oxygen bond | 4-Isopropylphenol, Ethyl halide |

| BBr₃ | Reaction in an aprotic solvent (e.g., CH₂Cl₂) | Alkyl-Oxygen bond | 4-Isopropylphenol, Ethyl halide |

Formation of the Ether Linkage: The formation of the ether linkage in this compound can be achieved through various synthetic routes, with the Williamson ether synthesis being a prominent method unacademy.comksu.edu.sa. This reaction involves the nucleophilic attack of an alkoxide or phenoxide ion on an alkyl halide. For the synthesis of this compound, one approach would be to react the sodium salt of 4-isopropylphenol (4-isopropylphenoxide) with an ethyl halide, such as ethyl bromide or ethyl iodide. Alternatively, one could react the sodium salt of ethanol (B145695) (ethoxide) with a suitably activated 4-isopropylphenyl halide, although this latter approach is less common for aryl ether synthesis due to the lower reactivity of aryl halides in SN2 reactions.

Table 3: Ether Linkage Formation (Williamson Ether Synthesis)

| Reactant 1 | Reactant 2 | Base/Conditions | Product |

| 4-Isopropylphenol | Ethyl halide | NaH or Na metal | This compound |

| Sodium 4-isopropylphenoxide | Ethyl halide | Solvent (e.g., THF) | This compound |

Characterization of Reaction Intermediates and Transition States

Understanding the detailed pathways of chemical reactions often necessitates the characterization of transient species, such as reaction intermediates and transition states. For the reactions discussed above, various spectroscopic and computational techniques are employed.

Reaction intermediates are short-lived molecular species formed during a reaction that are distinct from reactants and products msuniv.ac.in. Transition states, on the other hand, represent the highest energy point along the reaction coordinate and cannot be isolated as molecules; they are often denoted by a double dagger (‡) msuniv.ac.in.

In the context of aromatic ring hydrogenation, intermediates can include adsorbed species on the catalyst surface, as well as partially hydrogenated ring structures libretexts.orgrsc.org. Techniques like in-situ infrared (IR) spectroscopy or advanced surface science methods can provide insights into these adsorbed species. Computational chemistry, particularly Density Functional Theory (DFT), is invaluable for modeling the structures and energies of transition states involved in catalytic hydrogenation, elucidating how substrates bind to the catalyst and how hydrogen is transferred researchgate.netresearchgate.net.

For the cleavage of the ether linkage, mechanistic studies often propose intermediates such as protonated ethers or carbocations, depending on whether the reaction proceeds via SN1 or SN2 pathways ksu.edu.samasterorganicchemistry.com. Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy, can sometimes detect stable intermediates under specific conditions. Computational studies are crucial for characterizing the geometries and energies of transition states for these cleavage reactions, helping to rationalize the observed regioselectivity and stereoselectivity masterorganicchemistry.comresearchgate.net. Studies on related ethoxybenzenes have utilized supersonic jet spectroscopy and computational analysis to investigate molecular conformations and energy landscapes, providing a foundation for understanding the behavior of such molecules in various chemical environments colostate.edu.

Table 4: Techniques for Characterizing Reaction Intermediates and Transition States

| Technique | Application in this compound Reactivity Studies |

| Spectroscopy (NMR, IR) | Identification of stable intermediates, structural elucidation of products, and monitoring reaction progress. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns of intermediates and products. |

| Computational Chemistry (DFT) | Calculation of optimized geometries, energies, vibrational frequencies, and reaction barriers for intermediates and transition states. |

| Supersonic Jet Spectroscopy | Investigation of molecular conformations and electronic states in the gas phase, providing insights into potential energy surfaces colostate.edu. |

Compound List:

this compound (1-ethoxy-4-isopropylbenzene)

Ethyl halide (e.g., ethyl bromide, ethyl iodide)

4-Isopropylphenol

Ethanol

Cyclohexane

4-Isopropoxycyclohexane

Isopropylbenzene (Cumene)

Catalysis in P Isopropylphenetole Chemistry

Homogeneous Catalysis for p-Isopropylphenetole Synthesis and Transformations

Homogeneous catalysis, where the catalyst and reactants exist in the same phase, offers a powerful suite of tools for the precise modification of aromatic molecules like this compound.

Lewis Acid Catalyzed Reactions of this compound

Lewis acids are pivotal in promoting electrophilic aromatic substitution reactions on electron-rich aromatic rings. wikipedia.org For this compound, the electron-donating nature of both the ethoxy and isopropyl groups activates the benzene (B151609) ring towards electrophiles, directing substitution primarily to the ortho positions relative to the ethoxy group.

Classic Friedel-Crafts reactions, which involve the alkylation or acylation of an aromatic ring, are prime examples of Lewis acid catalysis. wikipedia.orgmt.com In a potential Friedel-Crafts acylation of this compound, an acyl chloride or anhydride (B1165640) would be activated by a Lewis acid, such as aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion. organic-chemistry.org This electrophile would then be attacked by the activated aromatic ring of this compound. Due to the deactivating nature of the resulting ketone, this reaction typically yields monoacylated products. organic-chemistry.org The acylation of alcohols and phenols using various Lewis acid catalysts like copper(II) triflate (Cu(OTf)₂) has been studied extensively, demonstrating the versatility of these catalysts under mild conditions. organic-chemistry.orgresearchgate.net

Friedel-Crafts alkylation proceeds via a similar mechanism, where a Lewis acid generates a carbocation from an alkyl halide, which then alkylates the aromatic ring. mt.comjk-sci.com However, this reaction is often complicated by issues such as carbocation rearrangements and polyalkylation, as the newly added alkyl group can further activate the ring. jk-sci.com

Table 1: Common Lewis Acids in Friedel-Crafts Reactions

| Catalyst Group | Examples |

|---|---|

| Very Active | AlCl₃, AlBr₃, GaCl₃, SbF₅, MoCl₅ jk-sci.com |

| Moderately Active | FeCl₃, InCl₃, SbCl₅, SnCl₄ jk-sci.com |

| Mild | BCl₃, TiCl₄, ZnCl₂ organic-chemistry.orgjk-sci.com |

Transition Metal Catalysis in this compound Derivatization

Transition metal catalysis, particularly with palladium, has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. mit.edu For this compound, these methods would typically require prior functionalization, such as halogenation, to create a suitable electrophilic partner for cross-coupling reactions.

The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org A halogenated derivative, such as 2-bromo-4-isopropylphenetole, could react with various alkenes to introduce new vinyl groups onto the aromatic ring. The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, migratory insertion of the alkene, and subsequent β-hydride elimination. libretexts.org Intramolecular versions of the Heck reaction are also powerful tools for constructing cyclic systems. wikipedia.org

The Suzuki-Miyaura coupling is another cornerstone of palladium catalysis, involving the reaction of an organoboron species (like a boronic acid or ester) with an organohalide. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction is widely used for synthesizing biaryl compounds. wikipedia.org A derivative such as (4-ethoxy-3-isopropylphenyl)boronic acid could be coupled with various aryl or vinyl halides. Conversely, a halogenated this compound could be coupled with different arylboronic acids. wikipedia.org The reaction mechanism involves oxidative addition, transmetalation with the activated boronic acid, and reductive elimination to form the new C-C bond and regenerate the catalyst. organic-chemistry.org The stability, low toxicity, and ease of preparation of boronic acids make the Suzuki coupling particularly attractive. organic-chemistry.orgnih.gov

Table 2: Illustrative Suzuki Coupling of a Phenetole (B1680304) Analogue

| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Yield |

|---|---|---|---|---|---|

| 4-Bromoanisole | Phenylboronic acid | Pd-NHC-MIL-101(Cr) | K₂CO₃ | Water | 98% researchgate.net |

Heterogeneous Catalysis in this compound Related Reactions

Heterogeneous catalysts, which exist in a different phase from the reactants, are advantageous for industrial processes due to their ease of separation and potential for regeneration and reuse.

Solid Acid Catalysts for Aromatic Ether Synthesis

Solid acid catalysts, particularly zeolites, are widely employed in the petrochemical and fine chemical industries for various acid-catalyzed reactions, including alkylation and etherification. mdpi.com The synthesis of this compound can be envisioned via two main routes involving solid acids: the alkylation of phenetole with an isopropylating agent or the etherification of p-isopropylphenol with an ethylating agent.

The shape-selective properties of zeolites are particularly useful in directing the regioselectivity of aromatic alkylation. For instance, the alkylation of phenol (B47542) with isopropanol (B130326) or propylene (B89431) over zeolite catalysts like ZSM-5 can produce p-isopropylphenol with high selectivity. google.com The constrained pore structure of the zeolite favors the formation of the sterically less hindered para isomer over the ortho or meta isomers. Studies on the alkylation of phenol with isopropanol over H-Beta zeolites have shown high phenol conversion and selectivity towards 2,6-diisopropylphenol, a related product. rsc.org The acid-base properties of the zeolite catalyst play a crucial role in determining the product distribution in phenol alkylations. nih.gov Once p-isopropylphenol is formed, it could subsequently be etherified with ethanol (B145695) over a solid acid catalyst to yield this compound.

Table 3: Zeolite-Catalyzed Alkylation of Phenol with Isopropyl Alcohol (IPA)

| Catalyst | Phenol:IPA Molar Ratio | Temperature (°C) | Phenol Conversion (%) | Selectivity to DIPP* (%) |

|---|---|---|---|---|

| H-Beta | 1:4 | 180 | 72 | 50 rsc.org |

| H-Beta | 1:4 | 200 | 94 | 56 rsc.org |

| H-Mordenite | 1:4 | 200 | 70 | 38 rsc.org |

\DIPP (2,6-diisopropylphenol) is the target product in the cited study, demonstrating the catalyst's activity for isopropylation.*

Supported Metal Catalysts for this compound Transformations

Supported metal catalysts consist of metal nanoparticles dispersed on a high-surface-area support material, such as activated carbon or metal oxides (e.g., alumina (B75360), zirconia). These catalysts are highly effective for hydrogenation reactions. nih.gov

While specific studies on the hydrogenation of this compound are not prominent, the transformation can be predicted based on extensive research on similar aromatic compounds. Supported palladium catalysts, such as palladium on carbon (Pd/C), are standard for the hydrogenation of aromatic rings. sc.edursc.org Under hydrogen pressure, the aromatic ring of this compound would be reduced to a cyclohexane (B81311) ring, yielding 1-ethoxy-4-isopropylcyclohexane. The stereochemistry of the product (cis/trans ratio) would depend on the catalyst, support, and reaction conditions. Supported palladium nanoparticles have been extensively studied for their catalytic performance in various hydrogenation reactions, with particle size and the nature of the support significantly influencing activity and selectivity. sc.edumdpi.com

Organocatalysis in this compound Derivative Synthesis

Organocatalysis utilizes small, chiral organic molecules to catalyze chemical transformations, offering a metal-free alternative for asymmetric synthesis. rsc.org This field has grown rapidly, providing powerful methods for creating chiral molecules. nih.gov

The application of organocatalysis to this compound would likely involve the synthesis of chiral derivatives from a pre-functionalized substrate. For example, if an aldehyde group were introduced onto the this compound scaffold (e.g., at the 2-position), a variety of organocatalytic transformations could be envisioned.

Chiral secondary amines, such as proline and its derivatives, are common organocatalysts that can activate carbonyl compounds through the formation of nucleophilic enamines or electrophilic iminium ions. An aldehyde derivative of this compound could undergo an asymmetric Friedel-Crafts alkylation with electron-rich nucleophiles like indoles or phenols, catalyzed by a chiral amine, to generate a new stereocenter. nih.gov Similarly, asymmetric functionalization of non-activated benzenes has been achieved through organocatalytic hetero-Diels-Alder reactions. rsc.org While direct asymmetric functionalization of the this compound ring is challenging, the principles of organocatalysis provide a clear pathway for the enantioselective synthesis of complex derivatives. nih.gov

Enantioselective Catalysis for Chiral this compound Analogs

The synthesis of chiral analogs of this compound, where chirality is introduced either on the aromatic ring, the isopropyl group, or through the formation of atropisomers, can be achieved through various enantioselective catalytic strategies. While direct asymmetric catalysis on this compound itself is not extensively documented, methodologies developed for structurally similar phenolic ethers and aromatic compounds provide a strong basis for the synthesis of its chiral derivatives. These approaches primarily involve transition-metal catalysis and organocatalysis to control the stereochemical outcome of C-H functionalization, oxidative coupling, and dearomatization reactions.

One promising strategy is the enantioselective C-H functionalization of the aromatic ring. For instance, palladium-catalyzed C-H activation has been successfully applied to anisole (B1667542) derivatives for meta-selective arylation using a combination of a palladium catalyst, norbornene, and a specific S,O-ligand. nih.gov Although not yet demonstrated for this compound, this methodology could potentially be adapted to introduce an aryl group at the meta-position in a stereocontrolled manner, leading to atropisomeric chirality if the rotation around the newly formed biaryl bond is restricted.

Another relevant approach is the asymmetric oxidative coupling of phenols, which can be conceptually extended to this compound's precursor, 4-isopropylphenol (B134273). Vanadium catalysts with specifically designed ligands have been shown to effect the asymmetric oxidative coupling of simple phenols, yielding chiral biphenol structures with good to excellent enantioselectivity. acs.org Subsequent etherification of the resulting chiral biphenol would yield chiral analogs of this compound. The success of this approach hinges on controlling the regioselectivity of the coupling (ortho-ortho vs. para-para) and achieving high enantiomeric excess. acs.org

Furthermore, the catalytic asymmetric hydroxylative dearomatization of naphthol and phenol derivatives presents a pathway to chiral cyclic ketones from phenolic precursors. rsc.orgchinesechemsoc.org Applying such a methodology to 4-isopropylphenol could yield chiral cyclohexadienone derivatives, which could then be further functionalized to access a variety of chiral analogs. For example, chiral N,N'-dioxide-scandium(III) complexes have been effective catalysts for the asymmetric hydroxylative dearomatization of 2-naphthols. rsc.org

The following tables summarize potential enantioselective catalytic reactions applicable to the synthesis of chiral this compound analogs, based on transformations demonstrated on similar substrates.

Table 1: Potential Enantioselective C-H Arylation for this compound Analogs

| Catalyst System | Ligand | Potential Substrate | Potential Chiral Product | Key Findings |

| Palladium/Norbornene | S,O-Ligand | This compound | Atropisomeric biaryl analog | Achieves meta-C-H arylation of anisole derivatives. nih.gov |

Table 2: Potential Asymmetric Oxidative Coupling for Precursors of this compound Analogs

| Catalyst | Ligand | Substrate | Potential Chiral Product | Enantiomeric Excess (ee) |

| Vanadium Complex | Chiral Oxazoline-type Ligand | 2-methyl-4-substituted phenols | Chiral Biphenol | 82-96% ee |

Data derived from studies on analogous phenol substrates. acs.org

Table 3: Potential Asymmetric Hydroxylative Dearomatization of this compound Precursors

| Catalyst System | Oxidant | Substrate | Potential Chiral Product | Yield | Enantiomeric Ratio (er) |

| Chiral N,N'-dioxide-Sc(III) complex | 3-phenyl-2-tosyl-1,2-oxaziridine | 1-Alkylnaphthalen-2-ol | 1-hydroxy-1-alkyl-naphthalen-2-one | 95-99% | 94:6 - 95:5 |

Data from studies on naphthol derivatives, demonstrating the potential for phenolic compounds. rsc.org

The development of chiral ligands is crucial for the success of these enantioselective transformations. Ligands such as chiral phosphoric acids, BINOL derivatives, and various chiral sulfoxides have been instrumental in achieving high stereoselectivity in C-H functionalization reactions on other substrates and could be adapted for this compound and its derivatives. mdpi.com The choice of catalyst, ligand, and reaction conditions would need to be carefully optimized to achieve high yields and enantioselectivities for the specific chiral analogs of this compound desired.

Advanced Theoretical and Computational Investigations of P Isopropylphenetole

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical studies, primarily relying on Density Functional Theory (DFT), offer a powerful lens to examine the intrinsic properties of a molecule. nih.gov These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and its implications for chemical behavior.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic nature. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more readily polarized and reactive. For p-Isopropylphenetole, a HOMO-LUMO analysis would pinpoint the regions of the molecule most susceptible to electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO Energy | - | Energy of the highest occupied molecular orbital, related to electron-donating ability. |

| LUMO Energy | - | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

| HOMO-LUMO Gap | - | Energy difference between HOMO and LUMO, indicating chemical reactivity and stability. |

Note: This table is for illustrative purposes. Specific values for this compound require dedicated quantum chemical calculations.

Electrostatic Potential Surface Mapping for this compound

An electrostatic potential (ESP) surface map provides a visual representation of the charge distribution within a molecule. wolfram.comlibretexts.orgdeeporigin.com This map is generated by calculating the electrostatic potential at various points on the electron density surface. Different colors are used to denote regions of varying potential, with red typically indicating areas of negative potential (electron-rich) and blue representing areas of positive potential (electron-poor). uam.es

For this compound, an ESP map would highlight the electronegative oxygen atom of the ether group as a region of negative potential, making it a likely site for interaction with electrophiles or for hydrogen bonding. The aromatic ring and the isopropyl group would display a more complex distribution of charge, which could be analyzed to predict intermolecular interactions. deeporigin.com

Reaction Pathway Modeling and Transition State Characterization

Computational methods can be employed to model the entire course of a chemical reaction, from reactants to products, through the transition state. nih.govumich.eduresearchgate.net This involves mapping the potential energy surface of the reaction to identify the lowest energy path. The transition state, being a first-order saddle point on this surface, represents the energy barrier that must be overcome for the reaction to proceed. umich.edu

By characterizing the geometry and energy of the transition state for potential reactions involving this compound (e.g., electrophilic aromatic substitution, ether cleavage), chemists can gain a quantitative understanding of reaction rates and mechanisms. This information is invaluable for optimizing reaction conditions and predicting product distributions.

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. mdpi.comchemrxiv.org By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of individual atoms and molecules over time, revealing information about conformational changes, intermolecular interactions, and the influence of the surrounding environment. researchgate.netchemrxiv.org

Conformational Analysis and Flexibility

Molecules like this compound are not static entities but can adopt various spatial arrangements, or conformations, due to the rotation around single bonds. nih.govresearchgate.net Conformational analysis aims to identify the stable conformations (energy minima) and the energy barriers between them.

MD simulations can be used to explore the conformational landscape of this compound by simulating its motion over time. This would reveal the preferred orientations of the ethoxy and isopropyl groups relative to the phenyl ring and quantify the flexibility of the molecule.

Table 2: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Description | Expected Behavior |

|---|---|---|

| C(ar)-C(ar)-O-C(ethyl) | Defines the orientation of the ethoxy group relative to the phenyl ring. | Rotation will lead to different stable conformations. |

| C(ar)-C(ar)-C(isopropyl)-H | Defines the orientation of the isopropyl group relative to the phenyl ring. | Rotation will influence the overall shape and steric hindrance of the molecule. |

Note: "ar" denotes an aromatic carbon. This table highlights the key rotational degrees of freedom.

Intermolecular Interactions and Solvent Effects

The behavior of this compound in a condensed phase (liquid or solution) is heavily influenced by its interactions with neighboring molecules and the solvent. MD simulations are particularly well-suited to study these effects.

By simulating this compound in various solvents, it is possible to analyze the structure of the solvent shells around the solute molecule and to quantify the strength of intermolecular interactions, such as van der Waals forces and, if applicable, hydrogen bonds. researchgate.netdntb.gov.ua This provides a molecular-level explanation for macroscopic properties like solubility and partitioning behavior. The simulations can also reveal how the solvent affects the conformational preferences of this compound. researchgate.net

Prediction of Spectroscopic Signatures from First Principles

The ab initio prediction of spectroscopic properties provides a powerful, non-experimental route to understanding the intrinsic molecular characteristics of compounds like this compound. By solving the fundamental equations of quantum mechanics, these first-principles methods can compute spectroscopic signatures, offering deep insights into the relationship between molecular structure and spectral data. Such computational approaches are instrumental in assigning experimental spectra, elucidating complex structures, and predicting the properties of novel molecules before their synthesis. The primary techniques employed are rooted in Density Functional Theory (DFT) and other high-level quantum chemical calculations, which allow for the accurate determination of nuclear magnetic resonance (NMR) chemical shifts and vibrational frequencies.

Computational NMR Chemical Shift Prediction for this compound Derivatives

The theoretical prediction of NMR chemical shifts is a cornerstone of computational chemistry, enabling the verification of chemical structures and the assignment of complex spectra. nih.gov The most prevalent method for this purpose is the Gauge-Including Atomic Orbital (GIAO) approach, which is typically employed in conjunction with DFT. nih.govaps.org This method effectively addresses the issue of gauge-dependence, ensuring that the calculated magnetic shielding tensors are independent of the origin of the coordinate system.

The standard workflow for predicting the NMR spectrum of a molecule like this compound or its derivatives involves several key steps:

Geometry Optimization: The three-dimensional structure of the molecule is first optimized to find its lowest energy conformation. This is crucial as NMR chemical shifts are highly sensitive to the molecular geometry. scispace.com Methods like B3LYP with basis sets such as 6-31G(d) are commonly used for this initial step. nih.gov

Shielding Tensor Calculation: Using the optimized geometry, the GIAO method is applied to calculate the absolute magnetic shielding tensors (σ) for each nucleus. This step is often performed at a higher level of theory, for example using functionals like mPW1PW91 and larger basis sets (e.g., 6-311+G(2d,p)), to achieve greater accuracy. scispace.com

Chemical Shift Calculation: The calculated isotropic shielding values are then converted into chemical shifts (δ) by referencing them against the shielding tensor of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The chemical shift is given by the equation: δ = σ_ref - σ_sample.

While specific DFT studies on this compound are not extensively documented in the literature, the methodology can be illustrated by examining computational data for analogous aromatic compounds. The predicted chemical shifts are influenced by the electronic environment of each nucleus. For this compound derivatives, variations in substituents would lead to predictable changes in the ¹H and ¹³C chemical shifts of the aromatic ring, the ethoxy group, and the isopropyl group, which can be precisely modeled using these computational techniques.

Below is a hypothetical data table illustrating the type of output generated from a DFT/GIAO calculation for the core aromatic carbons of this compound. The values are representative and intended to demonstrate the format and nature of computational NMR predictions.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Dominant Electronic Effect |

|---|---|---|

| C1 (ipso, attached to -OCH₂CH₃) | 158.5 | Strongly deshielded by electronegative oxygen |

| C2/C6 (ortho to -OCH₂CH₃) | 115.2 | Shielded by electron-donating resonance of ethoxy group |

| C3/C5 (meta to -OCH₂CH₃) | 129.8 | Less affected by resonance, influenced by inductive effects |

| C4 (ipso, attached to -CH(CH₃)₂) | 141.0 | Deshielded by alkyl substituent |

Note: The values in the table are hypothetical and for illustrative purposes to show the output of a computational prediction.

Theoretical Vibrational Frequency Analysis

Theoretical vibrational analysis is a powerful tool for interpreting infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies from first principles, each peak in an experimental spectrum can be assigned to a specific molecular motion (e.g., stretching, bending, or rocking). nih.govq-chem.com This process provides a fundamental understanding of the molecule's vibrational modes.

The computational procedure begins with the optimization of the molecular geometry to a stationary point on the potential energy surface. Following this, the second derivatives of the energy with respect to the nuclear coordinates are calculated, yielding the Hessian matrix. Diagonalizing this mass-weighted Hessian matrix gives the harmonic vibrational frequencies and the corresponding normal modes. nih.gov DFT methods, such as B3LYP with Pople-style basis sets like 6-311++G(d,p), have been shown to provide excellent agreement with experimental results, particularly when a scaling factor is applied to the calculated frequencies to account for anharmonicity and other systematic errors. ijaemr.comrdd.edu.iq

For a molecule like this compound, a theoretical frequency analysis would predict a rich spectrum with distinct regions:

High-Frequency Region (~3000 cm⁻¹): C-H stretching vibrations from the aromatic ring and the alkyl (isopropyl and ethyl) groups.

Mid-Frequency Region (~1600-1400 cm⁻¹): Aromatic C=C ring stretching modes.

Fingerprint Region (<1400 cm⁻¹): A complex series of vibrations including C-O stretching, C-H in-plane and out-of-plane bending, and various deformations of the alkyl groups.

Due to the lack of specific published computational studies on this compound, data for the structurally related phenol (B47542) molecule is presented below to illustrate the detailed findings from a theoretical vibrational analysis. ijaemr.com This demonstrates how potential energy distribution (PED) analysis is used to assign the character of each vibrational mode.

| Mode | Calculated Frequency (cm⁻¹, Scaled) | Assignment (based on PED) |

|---|---|---|

| ν(OH) | 3657 | O-H stretch |

| ν(CH) | 3085 | Aromatic C-H stretch |

| ν(C=C) | 1620 | Aromatic ring C=C stretch |

| ν(C=C) | 1598 | Aromatic ring C=C stretch |

| β(CH) | 1340 | Aromatic C-H in-plane bend |

| ν(C-O) | 1255 | C-O stretch |

| γ(CH) | 811 | Aromatic C-H out-of-plane bend |

Note: Data adapted from theoretical calculations on phenol to illustrate the methodology. ijaemr.com A similar analysis for this compound would include additional modes corresponding to the ethyl and isopropyl groups.

Applications and Emerging Roles of P Isopropylphenetole in Advanced Chemical Synthesis

Process Development for Industrial Chemical Synthesis

Optimization of Large-Scale p-Isopropylphenetole Production Processes

Key strategies for optimizing chemical synthesis on an industrial scale include:

Parameter Tuning: Systematically adjusting reaction parameters such as temperature, pressure, catalyst type and concentration, solvent selection, and reaction time can significantly impact yield and selectivity chemicalbook.comsigmaaldrich.comucla.edu. For instance, employing microwave irradiation, as seen in a related conversion process, can offer faster reaction times and improved energy efficiency chemicalbook.com.

Catalyst Development: The identification and optimization of catalysts are crucial for promoting desired reactions while minimizing side products. Research into novel catalytic systems, including solid acid catalysts or those derived from modified spinels, can lead to more efficient and selective transformations chemicalbook.comchemicalbook.com.

Process Intensification: Techniques such as continuous-flow reactors or microreactors can offer better control over reaction conditions, improved heat and mass transfer, and enhanced safety compared to batch processes ump.edu.my.

High-Throughput Experimentation and AI: Modern approaches leverage high-throughput screening and artificial intelligence (AI), including machine learning and Bayesian optimization, to rapidly explore a vast parameter space and identify optimal conditions more efficiently than traditional methods preprints.orgucla.eduarxiv.org. These tools can predict reaction success rates and suggest novel synthetic pathways.

Purification Strategies: Efficient separation and purification techniques, such as optimized chromatography or distillation, are essential for isolating this compound with the required purity for downstream applications chemicalbook.com.

While this compound has been identified as a product in lignin (B12514952) depolymerization processes, the yields reported in such contexts are typically low, suggesting that alternative or optimized synthesis routes would be necessary for large-scale industrial production diva-portal.org. The development of a robust, cost-effective, and scalable synthesis for this compound remains an area where further research and process optimization would be highly beneficial.

Integration into Multi-Step Industrial Chemical Production

This compound serves as a valuable chemical intermediate, playing a role in the synthesis of more complex molecules. Its integration into multi-step industrial chemical production pathways is demonstrated by its utility as a precursor to other important compounds.

Role as a Chemical Intermediate: this compound has been identified as an intermediate in the synthesis of antibiotics sigmaaldrich.com. Furthermore, it is utilized as a precursor in the production of 4-Isopropylphenol (B134273) chemicalbook.comdiva-portal.org. This conversion is a key step, as 4-Isopropylphenol itself finds applications in the synthesis of vinyl compounds and is used as a flavor and fragrance agent in cosmetics. It is also noted as an impurity in the production of Propofol diva-portal.org. This series of transformations illustrates the compound's utility in building more complex chemical structures required by various industries.

Key Conversion Reaction: A described method for converting this compound to 4-Isopropylphenol involves microwave irradiation. This process typically utilizes a catalyst, such as 1-n-butyl-3-methylimidazolium bromide, under specific reaction conditions.

| Reactant/Condition | Parameter |

| This compound | 1.0 mmol |

| Catalyst | 1-n-butyl-3-methylimidazolium bromide (3.0 mmol) |

| Solvent | Not explicitly stated, but typically an organic solvent compatible with microwave conditions. |

| Reaction Temperature | 200 - 220 °C |

| Reaction Time | 0.5 h |

| Atmosphere | Inert atmosphere |

| Heating Method | Microwave irradiation (20 W) with air-flow cooling |

| Work-up Procedure | Acidification (1 N HCl), extraction with ethyl acetate (B1210297), washing, drying (anhydrous MgSO₄), solvent evaporation |

| Purification | Column chromatography (ethyl acetate in n-hexane) |

| Product Yield (Implied) | ~99% (based on "Yield:99-89-8 99%" associated with similar reaction conditions in chemicalbook.com) |

| Product | 4-Isopropylphenol |

This reaction pathway exemplifies how this compound can be strategically employed in a multi-step synthesis to yield valuable downstream products. The optimization of such conversion processes, focusing on yield, purity, and reaction efficiency, is crucial for its industrial application.

Compound List:

this compound (1-ethoxy-4-isopropylbenzene)

4-Isopropylphenol

Propofol

Cumene (B47948) (Isopropylbenzene)

Advanced Analytical Methodologies for Mechanistic and Quantitative Studies of P Isopropylphenetole

Chromatographic Techniques for Complex Reaction Mixture Analysis

Chromatographic methods are indispensable for separating and analyzing complex mixtures that arise during chemical reactions, including those involving p-Isopropylphenetole. These techniques allow for the identification and quantification of starting materials, intermediates, products, and byproducts.

High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-MS) for Byproduct Identification

High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-MS) is a powerful technique for identifying volatile and semi-volatile organic compounds, making it suitable for analyzing byproducts in reactions involving this compound. HRGC separates components of a mixture based on their boiling points and affinities for the stationary phase, while the mass spectrometer provides detailed information about the mass-to-charge ratio of ionized molecules and their fragments. This dual capability allows for the definitive identification of unknown byproducts by comparing their mass spectra to spectral libraries or by analyzing fragmentation patterns.

For instance, in synthetic routes leading to or from this compound, potential byproducts might include isomers, incompletely reacted starting materials, or products of side reactions. HRGC-MS can effectively resolve these components, providing their mass spectra for identification. Detailed research findings often involve generating GC chromatograms where peaks represent individual compounds, and their corresponding MS spectra reveal characteristic ions that confirm their identity.

Typical HRGC-MS Analysis Findings:

Identification of isomeric compounds (e.g., other isopropylphenetole isomers) based on distinct retention times and mass spectral fragmentation patterns.

Detection of residual starting materials or reagents.

Characterization of oligomeric or polymeric byproducts if they are sufficiently volatile.

Quantification of identified byproducts by using their peak areas relative to a known standard or internal standard.

Advanced Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is particularly adept at analyzing non-volatile or thermally labile compounds, and it excels in trace analysis due to its high sensitivity and specificity phytolab.comsinop.edu.trnih.govrsc.orgchromatographyonline.com. In the context of this compound studies, LC-MS/MS can be employed to detect and quantify trace impurities or intermediates that might not be amenable to GC analysis. The liquid chromatography component separates the analytes, while the tandem mass spectrometer provides highly selective detection through multiple stages of mass filtering (e.g., precursor ion scanning, multiple reaction monitoring).

Typical LC-MS/MS Analysis Findings:

Quantification of trace impurities in this compound samples with detection limits in the parts-per-billion (ppb) or parts-per-trillion (ppt) range.

Identification of polar byproducts or degradation products that are not volatile enough for GC.

Structural elucidation of unknown impurities by analyzing fragmentation patterns and employing techniques like high-resolution MS.

Confirmation of product identity through characteristic mass transitions.

In-Situ Spectroscopic Monitoring of this compound Reactions

In-situ spectroscopic techniques allow for real-time monitoring of chemical reactions as they occur, providing dynamic insights into reaction kinetics, intermediate formation, and the evolution of species under actual reaction conditions mt.commt.comspectroscopyonline.com. This approach avoids the artifacts associated with sample withdrawal and off-line analysis, preserving transient species and offering a direct view of the reaction's progression.

Time-Resolved Infrared and Raman Spectroscopy

Time-resolved Infrared (IR) and Raman spectroscopy are powerful tools for tracking molecular structural changes during chemical reactions with high temporal resolution nih.govfrontiersin.orgqdhuiangu.comstfc.ac.uk. By monitoring specific vibrational modes of molecules, these techniques can identify functional groups, detect the formation and consumption of intermediates, and elucidate reaction mechanisms.

Time-Resolved IR: Utilizes the absorption of infrared radiation by molecular vibrations. Changes in peak positions, intensities, and shapes can indicate the transformation of functional groups. For reactions involving this compound, IR spectroscopy could monitor the ether linkage, the aromatic ring, or the isopropyl group, tracking their changes during a reaction.

Time-Resolved Raman: Relies on inelastic scattering of light. It is particularly useful for monitoring reactions in aqueous solutions due to the weak Raman signal of water. Raman spectroscopy can detect changes in molecular structure and bonding.

These techniques, often employing pulsed lasers and rapid data acquisition, can capture events occurring on timescales from microseconds to picoseconds, offering detailed insights into the dynamics of bond breaking and formation.

Typical Time-Resolved Spectroscopic Findings:

Observation of transient intermediates by monitoring their characteristic vibrational signatures.

Determination of reaction rates for elementary steps by tracking the concentration of reactants, intermediates, and products over time.

Identification of structural changes occurring during reaction events, such as bond rearrangements or the formation of new functional groups.

Distinguishing between Raman and fluorescence signals through time-gating, improving signal-to-noise ratios in complex samples qdhuiangu.com.

Operando UV-Vis Spectroscopy for Reaction Kinetics

Operando UV-Vis spectroscopy involves performing UV-Visible absorption spectroscopy directly within a reaction environment (e.g., a flow reactor or electrochemical cell) to monitor the reaction in real-time researchgate.netjascoinc.comnih.govthermofisher.com. This technique is particularly useful for compounds or intermediates that exhibit characteristic absorption in the UV-Vis region of the electromagnetic spectrum.

By monitoring changes in absorbance as a function of time or other reaction parameters (like potential in electrochemistry), quantitative kinetic information can be extracted. This includes determining reaction rates, identifying rate-limiting steps, and understanding the behavior of chromophoric species. For this compound, if any of its reaction pathways involve species with significant UV-Vis absorption, this method can provide valuable kinetic data.

Typical Operando UV-Vis Findings:

Quantification of chromophoric species (reactants, intermediates, products) over time.

Determination of reaction rate constants and orders by fitting absorbance-time data to kinetic models (e.g., Michaelis-Menten kinetics for enzyme-catalyzed reactions, or integrated rate laws for uncatalyzed reactions) jascoinc.comthermofisher.com.

Monitoring redox dynamics of metal centers or organic species that change color upon oxidation or reduction nih.govresearchgate.net.

Identifying spectral changes that correlate with specific reaction events or mechanistic steps.

Environmental Chemical Pathways of P Isopropylphenetole

Photodegradation Mechanisms and Products of Aromatic Ethers

Aromatic ethers, including phenetole (B1680304) derivatives, can undergo photodegradation when exposed to ultraviolet (UV) radiation, typically in the presence of photosensitizers or reactive oxygen species in the atmosphere or surface waters researchgate.net. While specific photodegradation studies for p-Isopropylphenetole are limited, general mechanisms for aromatic ethers involve the absorption of UV light, which can lead to bond cleavage or photo-oxidation. Phenetole, a related compound, has been shown to undergo photolysis, potentially forming phenoxy radicals researchgate.net. The presence of the isopropyl group and the ethoxy substituent on the phenyl ring of this compound may influence its UV absorption spectrum and subsequent photochemical reactivity. The ether linkage itself is relatively stable but can be targeted by photo-oxidative processes, potentially leading to the formation of phenolic compounds and aldehydes or carboxylic acids, depending on the specific reaction conditions and the presence of sensitizers like hydroxyl radicals researchgate.netasm.org.

Biotransformation Pathways in Environmental Systems

Microorganisms in soil and water play a significant role in the biodegradation of organic compounds. Aromatic ethers can be transformed through various metabolic pathways, often initiated by enzymatic oxidation.

Microbial Degradation Mechanisms

The microbial degradation of aromatic ethers often involves the cleavage of the ether bond or oxidation of the aromatic ring. Studies on phenetole, a structurally similar compound, have identified bacterial strains capable of its degradation. For instance, Rhodococcus sp. strain DEE5151 has been shown to degrade phenetole, with initial oxidation occurring at the carbon atom adjacent to the ether oxygen (Cα position) nih.govresearchgate.net. This process can lead to the formation of phenol (B47542) as a metabolite nih.gov. Another study identified strain MOB600 as capable of degrading phenetole, yielding 2-ethoxyphenol (B1204887) as an intermediate researchgate.net.

General mechanisms for the microbial breakdown of aromatic ethers involve oxygenase enzymes that initiate hydroxylation or cleavage of the ether bond. For diphenyl ethers, a class of aromatic ethers, novel angular dioxygenases have been identified that cleave the aromatic ring, yielding products such as 2,4-hexadienal (B92074) phenyl ester and phenol asm.org. These findings suggest that this compound could be subject to similar microbial attack, potentially involving O-dealkylation (cleavage of the ethoxy group) or hydroxylation of the isopropyl-substituted phenyl ring, followed by ring fission.

Enzymatic Transformation Processes

Enzymatic transformations are central to the biotransformation of aromatic ethers. A variety of enzymes, including ether hydrolases, dioxygenases, and peroxygenases, are involved in breaking ether linkages and degrading aromatic structures ontosight.ainih.gov.

Ether Hydrolases: These enzymes catalyze the hydrolysis of ether bonds, a process crucial for breaking down ether-containing compounds. While specific ether hydrolases targeting this compound have not been identified, their general activity on ether bonds is well-documented ontosight.ai.

Dioxygenases: Enzymes like diphenyl ether 2,3-dioxygenase initiate the degradation of aromatic ethers by incorporating oxygen atoms into the molecule, leading to ring cleavage asm.orgontosight.ai. These enzymes are key in the aerobic breakdown of aromatic compounds.

Peroxygenases: Fungal heme-peroxygenases have demonstrated the ability to oxidize and cleave various ethers, including aromatic ones, through an H₂O₂-dependent oxidative mechanism. This process typically involves hydroxylation adjacent to the ether oxygen, forming an unstable hemiacetal intermediate that subsequently breaks the ether bond, yielding an alcohol and an aldehyde nih.govnih.govmdpi.com.

The specific enzymes involved in this compound degradation would likely be those capable of acting on alkyl aryl ethers, potentially involving O-dealkylation or hydroxylation of the aromatic ring.

Chemical Oxidation and Hydrolysis in Aqueous Environments

The stability of the ether bond (C-O-C) generally makes aromatic ethers resistant to simple hydrolysis under typical environmental conditions. The energy required for C-O bond dissociation in ethers is substantial, contributing to their recalcitrance nih.gov. Therefore, direct hydrolysis of this compound in aqueous environments is expected to be slow.

Chemical oxidation, however, can be a significant pathway for the transformation of aromatic ethers. Strong oxidizing agents, such as potassium permanganate, can oxidize alkyl side chains on aromatic rings, converting them to carboxyl groups numberanalytics.comopenstax.org. While direct oxidation of the ether linkage by common environmental oxidants might be limited, oxidative processes involving hydroxyl radicals or other reactive oxygen species, particularly in the presence of UV light or photocatalysts, can lead to the degradation of aromatic ethers researchgate.netasm.org. Studies have also explored oxidation reactions using water as an oxidant catalyzed by metal complexes, which could be relevant in specific industrial or advanced oxidation processes acs.orgrsc.org.

Computational Modeling of Environmental Fate Pathways

Computational methods, including Quantitative Structure-Activity Relationships (QSAR) and environmental fate models, are invaluable tools for predicting the behavior of chemicals in the environment. These models can estimate properties such as degradation rates, partitioning coefficients, and potential transformation products based on a compound's molecular structure cadaster.euecetoc.orgd-nb.info.

QSAR models have been developed to predict various environmental fate endpoints for classes of organic compounds, including aromatic ethers cadaster.euecetoc.orgtandfonline.com. By analyzing the structure of this compound, including the isopropyl substituent and the ethoxy group, these models can provide estimations of its persistence, mobility in soil and water, and potential for bioaccumulation. Environmental fate models, such as multimedia compartmental models (MCMs) and spatial river/watershed models (SRWMs), integrate these predicted properties with environmental parameters to simulate the distribution and transformation of chemicals across different environmental compartments up.ptmdpi.comresearchgate.net. Such modeling approaches are essential for risk assessment, particularly when experimental data for a specific compound like this compound is limited zintellect.comnih.gov.

Conclusion and Future Research Directions for P Isopropylphenetole

Synthesis of Key Academic Findings on p-Isopropylphenetole

Research into this compound (also known as 1-ethoxy-4-isopropylbenzene or p-Cymene ethyl ether) has primarily focused on its identification as a component in various natural extracts and its potential as a synthetic intermediate or target molecule. Studies have identified this compound in the essential oils of plants such as Chamaemelum nobile (L.) All. silae.it, where it was found in trace amounts (0.11%) silae.it. It has also been identified in the ethanolic seed extract of cumin (Cuminum cyminum L.) researchgate.net, contributing to its complex phytochemical profile.

In terms of synthesis, this compound can be prepared through established organic chemistry routes. While specific high-yield, industrially scalable methods are not extensively detailed in the provided search results, general approaches for synthesizing similar aromatic ethers are applicable. These include Williamson ether synthesis, involving the reaction of p-isopropylphenol with an ethylating agent like ethyl bromide or ethyl iodide in the presence of a base core.ac.ukgoogle.com. Alternatively, acid-catalyzed etherification of p-isopropylphenol with ethanol (B145695) could be explored, though regioselectivity and potential side reactions would need careful control core.ac.uk. Patent literature concerning alkylphenol synthesis mentions the use of heteropoly acid catalysts for reactions involving oxygen-containing molecules like ethers and alcohols, suggesting potential catalytic systems for etherification processes google.com.

Identification of Unresolved Challenges and Research Gaps

Despite the identification of this compound in natural products and its potential for synthesis, several research gaps and challenges persist:

Limited Synthetic Optimization: While general synthetic routes exist, there is a lack of detailed studies focusing on optimizing the synthesis of this compound for high yield, purity, and cost-effectiveness. Developing highly efficient and selective synthetic pathways remains an area for improvement.

Mechanistic Understanding: The precise mechanisms for its formation in complex natural matrices or during specific chemical reactions are not always fully elucidated. A deeper understanding of reaction pathways could aid in targeted synthesis and application.

Comprehensive Property Profiling: While its presence in extracts is noted, a thorough characterization of its physical, chemical, and biological properties beyond its identification is less documented. This includes detailed spectroscopic data, stability studies, and potential functional properties.

Application Development: Specific industrial or pharmaceutical applications for this compound itself, beyond its presence as a minor component in natural extracts, are not widely reported in the provided literature. Identifying and validating such applications would require dedicated research.

Prospective Avenues for Future Academic Investigations

The identified research gaps point towards several promising directions for future academic investigations into this compound.

Development of Novel and Highly Efficient Synthetic Routes

Future research should prioritize the development of novel and highly efficient synthetic methodologies. This could involve exploring greener synthesis approaches, such as those utilizing microwave irradiation, sonochemistry, or flow chemistry to improve reaction rates and reduce energy consumption. Investigating alternative alkylating agents or etherification protocols that offer higher selectivity and fewer byproducts would also be beneficial. For instance, exploring the direct etherification of p-isopropylphenol with ethanol under milder conditions could lead to more sustainable synthesis.

Exploration of New Catalytic Systems for this compound Chemistry

The application of advanced catalytic systems is crucial for enhancing the efficiency and selectivity of this compound synthesis. Research could focus on:

Heterogeneous Catalysis: Developing robust heterogeneous catalysts, such as modified zeolites, metal-organic frameworks (MOFs), or supported metal oxides, could facilitate easier separation and recycling, aligning with green chemistry principles google.comacs.org.

Organocatalysis: Investigating organocatalytic approaches could offer metal-free alternatives for etherification reactions, potentially leading to milder reaction conditions and reduced environmental impact.

Biocatalysis: Exploring enzymatic catalysis, similar to horseradish peroxidase (HRP) catalyzed polymerization of phenols h-its.org, could offer highly selective and environmentally benign routes, although specific enzymes for this compound synthesis would need to be identified and optimized.

Advanced Computational Modeling Applications and Machine Learning in this compound Research

Computational chemistry and machine learning (ML) offer powerful tools to accelerate research and development for this compound:

Density Functional Theory (DFT): DFT calculations can be employed to elucidate reaction mechanisms, determine transition states, and predict activation energies for various synthetic pathways. This can guide experimental efforts towards the most promising routes researchgate.net.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking: If potential biological activities are identified, QSAR models could be developed to predict the activity of related analogues. Molecular docking studies could help understand interactions with biological targets, as seen in phytochemical studies researchgate.net.

Machine Learning for Synthesis Optimization: ML algorithms can be trained on existing experimental data (or data generated through high-throughput screening) to predict optimal reaction conditions (temperature, pressure, catalyst loading, solvent) for maximizing yield and purity, thereby accelerating the discovery of efficient synthetic protocols.

By pursuing these avenues, researchers can deepen the understanding of this compound and unlock its potential for various applications.

Q & A

Q. What mechanistic insights explain the regioselectivity of electrophilic substitution in this compound derivatives?

- Methodological Answer : Use DFT calculations (Gaussian 16, B3LYP/6-311+G(d,p)) to model charge distribution. The ethoxy group directs electrophiles to the para position (σ-complex stabilization). Validate with kinetic isotope effects or Hammett plots .

Q. How do steric effects from the isopropyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Compare reaction rates of this compound with non-substituted phenetole in Suzuki-Miyaura couplings. Monitor via in situ IR or NMR. Steric hindrance reduces Pd catalyst turnover; mitigate with bulky ligands (e.g., SPhos) .

Q. What computational models predict the environmental fate of this compound, and how can these be validated experimentally?

- Methodological Answer :

- EPI Suite : Estimate biodegradability (BIOWIN <2.5 suggests persistence).

- Experimental Validation : Aerobic soil metabolism studies (OECD 307) with LC-MS quantification. Correlate half-life (t₁/₂) with model outputs .

Q. What protocols ensure safe handling of this compound in high-temperature reactions, given its potential decomposition products?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.